molecular formula C8H5ClO2 B1310584 2-Oxo-2-phenylacetyl chloride CAS No. 25726-04-9

2-Oxo-2-phenylacetyl chloride

Cat. No.: B1310584
CAS No.: 25726-04-9
M. Wt: 168.57 g/mol
InChI Key: BNGOFPJWZUXKNR-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylacetyl chloride is an organic compound with the molecular formula C8H5ClO2. It is also known by other names such as benzeneacetyl chloride, alpha-oxo- (9CI), and benzoylformyl chloride . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-Oxo-2-phenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in modifying the structure and function of proteins, thereby influencing various biochemical pathways. Additionally, this compound can act as a protecting group for carbohydrates, aiding in the selective deprotection of saccharides .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways by altering the activity of key signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. Studies have shown that this compound can impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins. The molecular mechanism of this compound involves the formation of stable covalent bonds with target molecules, leading to long-lasting effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein function and modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. This interaction is crucial for the degradation of aromatic compounds and the production of energy. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and energy production. This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2-phenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with oxalyl chloride in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully monitored to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylacetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis yields 2-oxo-2-phenylacetic acid, while reactions with amines can produce amides .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-oxo-2-phenylacetyl chloride include:

Uniqueness

This compound is unique due to the presence of both the oxo and phenylacetyl groups, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where these functional groups are required .

Properties

IUPAC Name

2-oxo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGOFPJWZUXKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454582
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25726-04-9
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 mL-volume flask, 12.2 g of phenyl glyoxylic acid was placed, and then 9.26 g of dichloromethyl methyl ether was dropwise added at room temperature. The mixture was stirred at room temperature for 1 hour. The reaction mixture was placed under reduced pressure (62° C./2 torr) to give 13.4 g of phenylglyoxylic acid chloride. The obtained phenylglyoxylic acid chloride was dropwise added to a mixture of 7.86 g of phenol, 7.26 g of pyridine and 10 mL of toluene. The resulting mixture was stirred at 50° C. for 2 hours.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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